2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide
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Overview
Description
2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro group, a methylsulfanyl group, an oxadiazole ring, and a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids or their derivativesThe methylsulfanyl group is often introduced via nucleophilic substitution reactions using appropriate thiol reagents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The chloro group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The oxadiazole ring and other functional groups may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- N-[5-chloro-2-(methylsulfanyl)phenyl]acetamide
- 2-chloro-5-(methylsulfanyl)benzamide
- 5-chloro-2-(methylsulfanyl)benzoic acid
Uniqueness
2-chloro-N-{5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazol-2-yl}-5-nitrobenzamide is unique due to the presence of the oxadiazole ring, which imparts distinct chemical properties and potential biological activities. The combination of functional groups in this compound is not commonly found in other similar compounds, making it a valuable subject for further research and development .
Properties
IUPAC Name |
2-chloro-N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN4O4S/c1-26-13-5-3-2-4-10(13)15-19-20-16(25-15)18-14(22)11-8-9(21(23)24)6-7-12(11)17/h2-8H,1H3,(H,18,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKUNIYDHZIPIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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